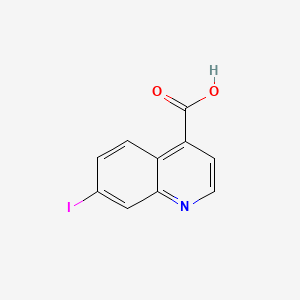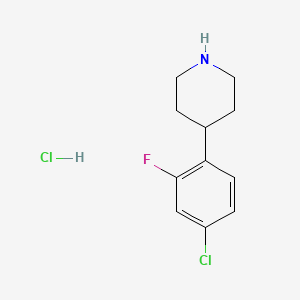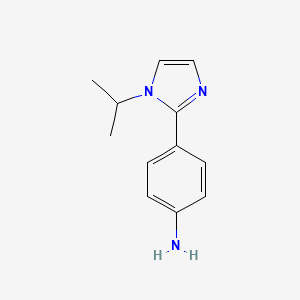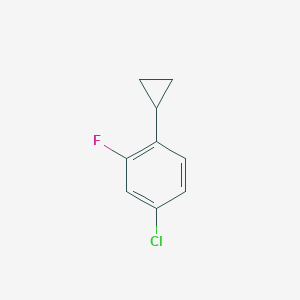
4-Chloro-1-cyclopropyl-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-cyclopropyl-2-fluorobenzene: is an aromatic compound characterized by the presence of a chlorine atom, a cyclopropyl group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chloro-1-cyclopropyl-2-fluorobenzene involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst to facilitate the coupling of an aryl halide with an organoboron compound under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-cyclopropyl-2-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Electrophilic aromatic substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium hydroxide or ammonia in a polar solvent like water or ethanol.
Electrophilic aromatic substitution: Nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation; chlorine or bromine for halogenation.
Oxidation and reduction: Potassium permanganate or hydrogen peroxide for oxidation; sodium borohydride or lithium aluminum hydride for reduction.
Major Products:
Nucleophilic substitution: Formation of phenols or amines.
Electrophilic aromatic substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Oxidation and reduction: Formation of corresponding alcohols or hydrocarbons.
Scientific Research Applications
4-Chloro-1-cyclopropyl-2-fluorobenzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclopropyl-2-fluorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the steric effects of the cyclopropyl group. These factors can affect the compound’s interaction with catalysts, reagents, and other molecules, leading to various reaction pathways and products .
Comparison with Similar Compounds
- 4-Chloro-1-fluorobenzene
- 4-Chloro-1-cyclopropylbenzene
- 1-Cyclopropyl-2-fluorobenzene
Comparison: 4-Chloro-1-cyclopropyl-2-fluorobenzene is unique due to the combination of its substituents. The presence of both chlorine and fluorine atoms, along with the cyclopropyl group, imparts distinct electronic and steric properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C9H8ClF |
|---|---|
Molecular Weight |
170.61 g/mol |
IUPAC Name |
4-chloro-1-cyclopropyl-2-fluorobenzene |
InChI |
InChI=1S/C9H8ClF/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2 |
InChI Key |
OCUKTLLIDULXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


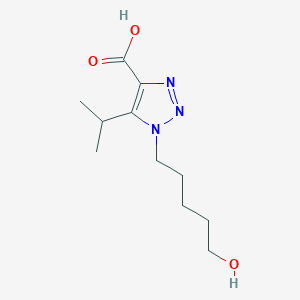
![1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13636840.png)
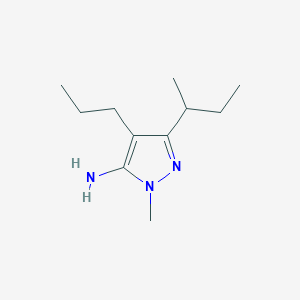
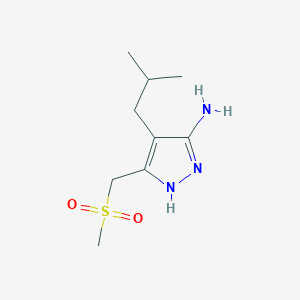
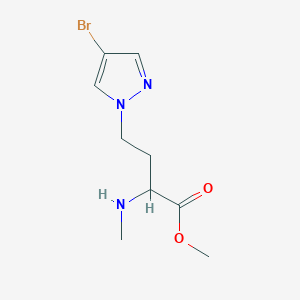
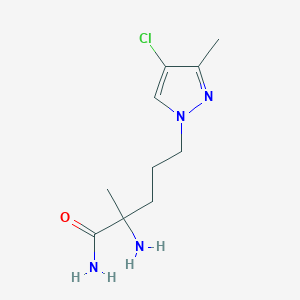
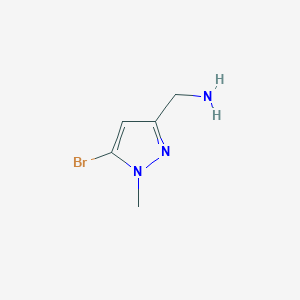
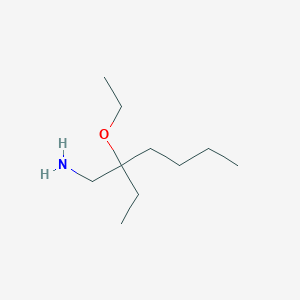
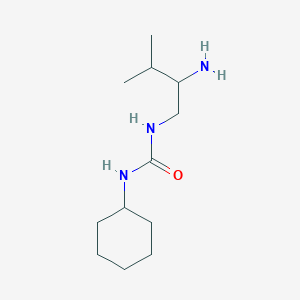
![Methyl({2-[methyl(nitroso)amino]ethyl})amine](/img/structure/B13636889.png)
![Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)
